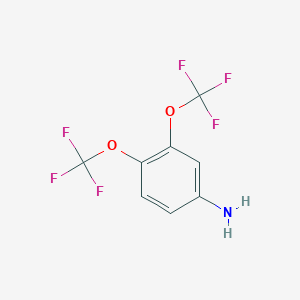

3,4-Bis(trifluoromethoxy)aniline

Übersicht

Beschreibung

3,4-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethoxy)aniline typically involves the following steps:

Nitration: The starting material, 1,2-difluorobenzene, undergoes nitration to introduce a nitro group at the 4-position, forming 4-nitro-1,2-difluorobenzene.

Reduction: The nitro group is then reduced to an amine group, yielding 4-amino-1,2-difluorobenzene.

Trifluoromethylation: The amine group is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Bis(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo compounds.

Reduction: The compound can be reduced to form different derivatives, such as hydroxylamine or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder.

Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions may involve strong nucleophiles such as sodium cyanide.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitro compounds, azo compounds.

Reduction Products: Hydroxylamine derivatives, amine derivatives.

Substitution Products: Brominated or iodinated derivatives, cyanated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Compounds

3,4-Bis(trifluoromethoxy)aniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including coupling reactions and substitution processes. The trifluoromethoxy groups are strong electron-withdrawing substituents that influence the reactivity of the aniline moiety, making it suitable for electrophilic aromatic substitutions and other transformations .

Polymer Chemistry

The compound is employed as a monomer in the synthesis of soluble and transparent wholly aromatic polyamides (PAs). Using the Yamazaki–Higashi polycondensation method, this compound can be polymerized with dicarboxylic acids to produce polyamides that exhibit good optical transparency (88%-90% at 550 nm) and solubility in polar organic solvents at room temperature. This property makes it valuable for applications in electronics and optics.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has potential as a probe or inhibitor in enzyme inhibition assays. Its ability to bind to enzyme active sites can be leveraged to study enzyme mechanisms and develop therapeutic agents. The interactions of this compound with various biological targets may provide insights into pharmacological applications.

Toxicological Studies

The compound is classified as toxic upon exposure through different routes (oral ingestion and dermal contact), which necessitates careful handling. Its acute toxicity profile makes it relevant for studies on safety and environmental impact within pharmaceutical and chemical industries.

Table 1: Summary of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Enhanced reactivity due to trifluoromethoxy groups; useful in various coupling reactions |

| Polymer Chemistry | Monomer for polyamides | Produces transparent polymers with high solubility; applications in optics |

| Biological Research | Probe/inhibitor in enzyme studies | Potential for developing therapeutic agents through enzyme interaction studies |

| Toxicology | Studies on acute toxicity | Important for safety assessments in chemical handling and environmental regulations |

Mechanistic Insights

The mechanism by which this compound exerts its effects varies based on its application. In enzyme inhibition, it is hypothesized to bind at the active site of enzymes, blocking substrate access and preventing catalysis. The steric hindrance introduced by the trifluoromethoxy groups can also influence reaction pathways during synthetic processes, leading to altered selectivity and yields .

Wirkmechanismus

The mechanism by which 3,4-Bis(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,4-Bis(trifluoromethoxy)aniline is unique due to its specific arrangement of trifluoromethoxy groups and aniline group. Similar compounds include:

3,4-Difluoroaniline: Lacks the trifluoromethoxy groups.

4-Trifluoromethoxyaniline: Has only one trifluoromethoxy group.

2,6-Bis(trifluoromethoxy)aniline: Different positions of trifluoromethoxy groups on the benzene ring.

Biologische Aktivität

3,4-Bis(trifluoromethoxy)aniline is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two trifluoromethoxy groups attached to the aniline structure. This unique configuration enhances its reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 239.13 g/mol.

Synthesis

The synthesis of this compound typically involves the trifluoromethoxylation of aniline derivatives. A common method utilizes reagents such as Togni reagent II in the presence of a base like cesium carbonate to achieve high yields of trifluoromethoxylated products .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the compound may exhibit:

- Antimicrobial Activity: Some derivatives have shown effectiveness against specific bacterial strains.

- Antiparasitic Effects: Research indicates potential activity against malaria parasites by inhibiting key metabolic pathways .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.

Case Studies

- Antiparasitic Activity : In a study focused on developing new antimalarial therapies, analogs of this compound were synthesized and tested for their ability to inhibit PfATP4, a critical enzyme in Plasmodium falciparum. Compounds with similar structures demonstrated significant inhibition rates, indicating potential for further development in malaria treatment .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial properties of various trifluoromethoxylated anilines, including this compound. Results indicated that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria, suggesting their utility as lead compounds in antibiotic development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₆N |

| Molecular Weight | 239.13 g/mol |

| Antimicrobial Activity | Effective against specific strains |

| Antiparasitic Activity | Inhibits PfATP4 |

Eigenschaften

IUPAC Name |

3,4-bis(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-2-1-4(15)3-6(5)17-8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFCCAXCLPFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.